molecular formula C9H5BrN2O2 B6240137 7-bromocinnoline-3-carboxylic acid CAS No. 1402672-23-4

7-bromocinnoline-3-carboxylic acid

Cat. No.: B6240137
CAS No.: 1402672-23-4
M. Wt: 253.1
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Description

7-Bromocinnoline-3-carboxylic acid is a heterocyclic aromatic compound featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position on the cinnoline ring

Synthetic Routes and Reaction Conditions:

    Bromination of Cinnoline-3-carboxylic Acid: One common method involves the bromination of cinnoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in a solvent like acetic acid or dichloromethane at elevated temperatures.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile derivatives, followed by bromination.

Industrial Production Methods:

    Batch Processing: In industrial settings, the compound can be synthesized using batch processing techniques, where the reactants are combined in a reactor and allowed to react under controlled conditions.

    Continuous Flow Synthesis: This method offers advantages in terms of efficiency and scalability, where reactants are continuously fed into a reactor and the product is continuously removed.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinoline derivatives or reduction reactions to yield dihydro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Substituted Cinnoline Derivatives: Depending on the nucleophile used, various substituted cinnoline derivatives can be obtained.

    Oxidized or Reduced Products: Quinoline derivatives or dihydrocinnoline derivatives, respectively.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology and Medicine:

    Biological Probes: Used in the design of molecular probes for studying biological pathways and interactions.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: Potential use in the synthesis of agrochemical compounds for pest control.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, interfering with their activity and thus affecting biological pathways.

    Receptor Binding: It can bind to certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    7-Chlorocinnoline-3-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    7-Iodocinnoline-3-carboxylic Acid:

Uniqueness:

    Reactivity: The presence of the bromine atom at the 7th position provides unique reactivity patterns, making it suitable for specific synthetic applications.

    Applications: Its specific structure allows for unique interactions in biological systems, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

1402672-23-4

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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